molecular formula C30H28BNO2 B2441838 9-([1,1'-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 1533406-38-0

9-([1,1'-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No.: B2441838
CAS No.: 1533406-38-0
M. Wt: 445.37
InChI Key: VQLXKJLKLNGTQF-UHFFFAOYSA-N
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Description

9-([1,1’-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that features a carbazole core, a biphenyl group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-([1,1’-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves several key steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions starting from aniline derivatives. One common method involves the cyclization of 2-nitrobiphenyl to form carbazole.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via Suzuki-Miyaura coupling, where a halogenated carbazole reacts with a boronic acid derivative of biphenyl in the presence of a palladium catalyst.

    Boronate Ester Formation: The final step involves the formation of the boronate ester group. This can be achieved by reacting the biphenyl-carbazole intermediate with bis(pinacolato)diboron under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthesis process. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinones.

    Reduction: Reduction reactions can occur at the biphenyl group, potentially leading to the formation of dihydrobiphenyl derivatives.

    Substitution: The boronate ester group is highly reactive and can undergo various substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.

Major Products

    Oxidation: Carbazole-quinones

    Reduction: Dihydrobiphenyl derivatives

    Substitution: Various biphenyl-carbazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.

Biology and Medicine

While specific biological and medicinal applications of this compound are not well-documented, its structural features suggest potential use in drug discovery and development. The carbazole core is known for its biological activity, including anticancer and antimicrobial properties.

Industry

In industry, 9-([1,1’-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is of interest for its electronic properties. It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it serves as a hole-transporting material.

Mechanism of Action

The mechanism of action of this compound in electronic applications involves its ability to transport holes (positive charge carriers) efficiently. The carbazole core provides a stable framework for charge transport, while the biphenyl group enhances the compound’s electronic properties. The boronate ester group allows for further functionalization, enabling the fine-tuning of the compound’s electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    9-Phenylcarbazole: Similar structure but lacks the biphenyl and boronate ester groups.

    3,6-Di-tert-butylcarbazole: Contains tert-butyl groups instead of the biphenyl and boronate ester groups.

    9-(4-Biphenyl)carbazole: Similar to 9-([1,1’-Biphenyl]-3-yl)-9H-carbazole but without the boronate ester group.

Uniqueness

The uniqueness of 9-([1,1’-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole lies in its combination of a carbazole core, a biphenyl group, and a boronate ester group. This combination imparts unique electronic properties, making it particularly useful in organic electronics. The boronate ester group also provides a versatile handle for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

9-(3-phenylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-17-18-28-26(20-23)25-15-8-9-16-27(25)32(28)24-14-10-13-22(19-24)21-11-6-5-7-12-21/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLXKJLKLNGTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC(=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533406-38-0
Record name 9-([1,1'-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
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